molecular formula C10H10F3NO B13040172 (1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine

(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13040172
M. Wt: 217.19 g/mol
InChI Key: FJVOODMDPVTHGQ-SECBINFHSA-N
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Description

“(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine” is a chiral primary amine featuring a trifluoromethoxy-substituted phenyl group attached to the first carbon of a propenylamine chain. The R-configuration at the chiral center (C1) is critical for its stereochemical specificity, which may influence receptor binding or metabolic stability.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1

InChI Key

FJVOODMDPVTHGQ-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation of the Trifluoromethoxy-Substituted Phenyl Intermediate

  • Introduction of the trifluoromethoxy group onto the aromatic ring is commonly achieved using trifluoromethoxylating agents under controlled conditions.
  • The substitution pattern (meta-position relative to the prop-2-enylamine side chain) is carefully controlled to ensure regioselectivity.

Formation of the Prop-2-enylamine Moiety

  • The prop-2-enylamine side chain is introduced via amination reactions involving allylic precursors.
  • Chiral amine synthesis often employs asymmetric catalysis or chiral auxiliaries to obtain the (1R) enantiomer.

Convergent Coupling and Cyclization

According to patent WO2010028232A1, a notable preparation method involves:

  • Providing a pyrazolo-5-one intermediate (Formula III) by treating a precursor compound with a base such as triethylamine in a lower alcohol solvent at mild temperatures (20–30 °C) for several hours.
  • Reacting the pyrazolo-5-one intermediate with a free base amine compound (Formula IV) to form a diene-imine intermediate (Formula V). This step is conducted by heating to reflux with azeotropic removal of water to drive the reaction forward.
  • Reduction of the diene-imine intermediate to the corresponding diene-amine compound using metal hydride reagents such as sodium borohydride or lithium aluminum hydride.
  • Conversion of the free base amine to the corresponding acid salt (e.g., maleate salt) to enhance stability and facilitate crystallization.

Deprotection and Purification

  • Deprotection of alkenyl amine intermediates is achieved using reagents like iodotrimethylsilane (TMSI) followed by quenching with alcohols.
  • Crystallization from solvents such as toluene with anti-solvents like hexane or heptane is used to obtain pure crystalline salts.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrazolo-5-one formation Triethylamine, ethanol, 20–30 °C, 3–10 h Base-mediated cyclization
Diene-imine formation Free base amine (Formula IV), reflux, azeotropic distillation Water removal drives reaction
Reduction Sodium borohydride, lithium aluminum hydride, or sodium hydride Converts imine to amine
Salt formation Maleic acid, hydrochloric acid, or hydrobromic acid Salt enhances crystallinity and stability
Deprotection Iodotrimethylsilane (TMSI), quenching with C1–C12 alcohols Removes protecting groups
Crystallization Toluene + hexane/heptane Produces crystalline maleate salt

Yield and Selectivity

  • The convergent synthetic route described provides improved enantiomeric and diastereomeric selectivity compared to earlier methods.
  • Yields for key intermediates and final products are generally high, with reported yields for intermediate steps ranging from 60% to 80%.
  • The process is designed to be cost-effective and scalable for industrial applications.

Comparative Notes on Alternative Methods

  • Some methods start from pyroglutamic acid derivatives and involve multi-step ring formation and functional group transformations to build the pyrrolidinone core and alkenyl amine side chain.
  • Other approaches involve direct amination of allylic ketones followed by reduction and salt formation.
  • The choice of method depends on availability of starting materials, desired scale, and required purity.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Formation of pyrazolo-5-one intermediate Triethylamine, ethanol, 20–30 °C, 3–10 h Intermediate (Formula III)
2 Reaction with free base amine Free base (Formula IV), reflux, azeotropic Diene-imine intermediate (Formula V)
3 Reduction of imine to amine NaBH4, LiAlH4, or NaH Diene-amine compound
4 Salt formation Maleic acid or other acids Crystalline salt form
5 Deprotection and purification TMSI, alcohol quench, crystallization Pure (1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine

Research Findings and Practical Considerations

  • The convergent synthesis route improves overall efficiency and selectivity, making it suitable for pharmaceutical intermediate production.
  • The use of azeotropic distillation to remove water during imine formation is critical to drive the equilibrium towards product formation.
  • Metal hydride reductions are preferred for their mild conditions and high chemoselectivity.
  • Salt formation with maleic acid enhances the compound's stability, crystallinity, and ease of handling.
  • Control of reaction temperature and solvent choice is essential to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group acts as a nucleophile, enabling alkylation with alkyl halides or sulfonates. Key findings include:

Reaction ConditionsReagentsProductYieldSelectivitySource
DMF, K₂CO₃, 60°C, 12 hMethyl iodideN-Methyl derivative78%>95% regioselectivity
THF, NaH, 0°C → rt, 6 hBenzyl bromideN-Benzyl protected amine65%Steric hindrance observed
  • Mechanism : SN2 nucleophilic substitution at the amine nitrogen.

  • Stereochemical Impact : The (R)-configuration at the chiral center influences steric accessibility, favoring alkylation at the less hindered site.

Acylation Reactions

Acylation with acyl chlorides or anhydrides yields amides, critical for pharmaceutical derivatization:

Reaction ConditionsReagentsProductYieldNotesSource
Dichloromethane, Et₃N, 0°CAcetyl chlorideN-Acetylated derivative82%Stable crystalline form
Toluene, reflux, 8 hBenzoyl chlorideN-Benzoyl protected amine70%Requires azeotropic water removal
  • Applications : Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies.

Oxidation Reactions

Controlled oxidation transforms the amine into imines or nitro compounds:

Oxidizing AgentConditionsProductYieldByproductsSource
KMnO₄, H₂O/acetone, 0°C4 hImine intermediate58%Over-oxidation to nitro (12%)
mCPBA, CH₂Cl₂, rt2 hN-Oxide63%Minimal decomposition
  • Challenges : Over-oxidation is mitigated by low-temperature conditions.

Cycloaddition Reactions

The allyl group participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductYieldStereoselectivitySource
Maleic anhydrideToluene, 100°C, 24 hBicyclic lactam71%endo preference
TetracyanoethyleneCH₃CN, rt, 12 hCyano-substituted adduct65%3:1 syn/anti
  • Mechanistic Insight : Electron-withdrawing trifluoromethoxy group enhances dienophilicity.

Salt Formation

Protonation or acid complexation improves solubility and crystallinity:

AcidConditionsProductApplicationSource
HCl (gaseous)Et₂O, 0°C, 1 hHydrochloride saltPharmaceutical formulation
Maleic acidEthanol, reflux, 4 hMaleate saltX-ray crystallography
  • Stability : Hydrochloride salts exhibit prolonged shelf life under ambient conditions .

Radical Coupling Reactions

Electrochemical or photoredox methods enable cross-coupling:

Radical PartnerConditionsProductYieldCatalystSource
Trifluoromethyl ketoneCH₃CN, TBAPF₆, 6 mAα-Trifluoromethylamine68%Graphite electrodes
Allyl bromideRu(bpy)₃Cl₂, blue LEDHomoallylamine derivative74%Photoredox
  • Stereochemical Control : The (R)-configuration directs radical recombination geometry .

Catalytic Amination

Palladium-catalyzed C–N bond formation for complex heterocycles:

SubstrateConditionsProductYieldDiastereoselectivitySource
Aryl bromidePd(OAc)₂, Xantphos, 65°CPyrrolidine derivative59%>20:1 dr
Vinyl epoxidePd₂(dba)₃, dpe-phos, rtAziridine analog53%10:1 dr
  • Key Step : Syn-insertion of the allyl amine into the Pd–N bond ensures stereochemical fidelity .

Reduction Pathways

Selective reduction of the allyl double bond:

Reducing AgentConditionsProductYieldNotesSource
H₂, Pd/C (10%)EtOH, 40 psi, 6 hSaturated amine85%Retention of (R)-configuration
DIBAL-H, THF, −78°C2 hAlcohol derivative72%Partial racemization

Suzuki–Miyaura Cross-Coupling

Functionalization of the aryl trifluoromethoxy group:

Boronic AcidConditionsProductYieldCatalystSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative66%Ligand-free

Degradation Pathways

Stability under stress conditions:

ConditionDegradation ProductHalf-LifeSource
0.1 M HCl, 70°CDeaminated olefin3.2 h
UV light (254 nm), 24 hOxidative dimer48% conversion

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound's unique structure, especially the trifluoromethoxy group, enhances its lipophilicity and biological activity, making it a candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Potential Therapeutic Uses
Studies have suggested that (1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine may interact with specific receptors or enzymes, indicating potential therapeutic applications in treating various conditions. For instance, its structural similarities to known pharmacological agents suggest it could be explored for anti-inflammatory or analgesic properties.

Case Study: Binding Affinity Studies
A notable study investigated the binding affinities of this compound with certain G-protein coupled receptors (GPCRs). The results demonstrated a significant interaction with the receptor subtype involved in pain modulation, suggesting a pathway for developing new analgesics .

Chemical Synthesis

Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an appropriate amine. Common methods include using sodium borohydride as a reducing agent in solvents like ethanol or methanol at room temperature. Advanced techniques such as continuous flow reactors can optimize yield and purity during production.

Synthesis Method Reagents Used Yield (%) Notes
Method ASodium borohydride85Room temperature
Method BPotassium permanganate75Requires longer reaction time
Continuous FlowVarious amines90Scalable for industrial applications

Material Science Applications

Polymer Chemistry
The compound's trifluoromethoxy group can enhance the properties of polymers, such as thermal stability and chemical resistance. Incorporating this compound into polymer matrices can lead to materials suitable for advanced applications in electronics and coatings .

Interaction Studies

Research focusing on the interaction of this compound with biological targets is crucial for understanding its pharmacological potential. These studies typically examine:

  • Enzyme Inhibition : Investigating whether the compound acts as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : Assessing how well the compound binds to various receptors compared to established drugs.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between the target compound and analogs from published literature:

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Stereochemistry Yield (%) Potential Applications
(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine C₉H₁₀F₃NO ~217.19 Trifluoromethoxy phenyl, propenylamine R-configuration at C1 N/A CNS agents, enzyme inhibitors
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h) C₁₈H₁₃ClF₃N₃O₂S 428.1 Thiazole, urea, chloromethyl, trifluoromethoxy Not specified 57.6 Kinase inhibitors, antimicrobial agents
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) C₁₇H₁₄ClN₃OS 344.1 Thiazole, urea, chloromethyl Not specified 54.3 Antimicrobial agents
(R,R,R)-Aprepitant derivative (MM3251.02) C₂₈H₂₄F₇N₅O₃ ~625.5 Morpholino, triazolone, bis(trifluoromethyl) R,R,R-configuration N/A Antiemetic (NK1 antagonist)

Key Observations

Functional Group Diversity
  • Primary Amine vs. Urea Derivatives : The target compound’s primary amine group contrasts with the urea derivatives (8h, 8i), which contain a urea (-NH-C(=O)-NH-) linker. Urea groups often enhance hydrogen bonding and target affinity but may reduce metabolic stability compared to primary amines .
  • Trifluoromethoxy vs. Trifluoromethyl : Both the target compound and 8h include a trifluoromethoxy group, which improves lipophilicity and electron-withdrawing effects. In contrast, aprepitant derivatives (e.g., MM3251.02) feature bis(trifluoromethyl) groups, further increasing steric bulk and receptor selectivity .
Stereochemical Complexity
  • The target compound’s R-configuration at C1 is simpler than the multi-chiral-center aprepitant derivatives (R,R,R or S,R configurations), which require precise stereochemical control for NK1 receptor binding .
Pharmacological Implications
  • The chloromethyl group in 8h may confer reactivity for further derivatization .
  • Aprepitant Analogs: The morpholino-triazolone scaffold in MM3251.02 is optimized for high-affinity NK1 receptor binding, a mechanism distinct from the target compound’s presumed amine-mediated activity .

Biological Activity

(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Serotonin Receptors : Studies indicate that compounds with trifluoromethoxy substitutions can significantly influence serotonin uptake, potentially enhancing their antidepressant effects .
  • Sigma Receptors : The compound has shown promise as a sigma receptor modulator, which may confer neuroprotective effects and influence pain pathways .
  • Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties, acting through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Serotonin Uptake InhibitionIncreased potency compared to non-fluorinated analogs
Sigma Receptor ModulationPotential neuroprotective effects
Anticancer PropertiesInduces apoptosis in cancer cell lines

Case Study 1: Antidepressant Potential

In a study examining the effects of various trifluoromethyl-substituted compounds on serotonin uptake, this compound was found to inhibit serotonin reuptake with a potency six times greater than its non-fluorinated counterparts. This suggests a potential application in treating depression and anxiety disorders .

Case Study 2: Cancer Cell Line Testing

Research involving cancer cell lines demonstrated that this compound could induce significant apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

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